Liraglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), a naturally occurring peptide hormone. [] It belongs to a class of drugs known as GLP-1 receptor agonists. [] While clinically approved for treating type 2 diabetes and obesity, Liraglutide holds significant research interest due to its diverse biological effects. [] Studies explore its potential in various fields, including cardiovascular health, [] renal function, [] and cellular processes like apoptosis and adipogenesis. [, , ]
Liraglutide is classified as a lipopeptide due to its fatty acid modification, which enhances its binding to albumin and prolongs its half-life. It is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences.
The synthesis of liraglutide typically involves solid-phase peptide synthesis (SPPS), which allows for efficient production of peptides with high purity. Key methods include:
Liraglutide consists of a linear chain of 31 amino acids with a molecular formula of . Its structure features:
Property | Details |
---|---|
Molecular Weight | Approximately 3752.3 g/mol |
Amino Acid Count | 31 |
Modifications | Palmitoyl group at Lys26 |
Liraglutide undergoes several chemical reactions during its synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used.
Liraglutide acts by mimicking the action of endogenous glucagon-like peptide-1. Its mechanism involves:
This multi-faceted mechanism helps regulate blood sugar levels effectively in patients with type 2 diabetes .
Liraglutide exhibits several notable physical and chemical properties:
Liraglutide has significant clinical applications:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3